

What is Faltan-d4 and its chemical structure

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Compound of Interest		
Compound Name:	Faltan-d4	
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Faltan-d4: An In-depth Technical Guide

This technical guide provides a comprehensive overview of **Faltan-d4**, a deuterated isotropic analog of the fungicide Folpet. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, metabolism, and relevant experimental protocols.

Introduction to Faltan-d4

Faltan-d4 is the deuterium-labeled version of Faltan, the common trade name for the fungicide Folpet. Folpet is a broad-spectrum, non-systemic fungicide used to protect a variety of crops from fungal diseases. The incorporation of deuterium atoms in **Faltan-d4** makes it a valuable tool in analytical and metabolic studies, serving as an internal standard for mass spectrometry-based quantification of Folpet.

Chemical Structure and Properties

Faltan-d4 is chemically known as 2-(trichloromethylthio)-1H-isoindole-1,3(2H)-dione-d4. The deuterium atoms are typically located on the benzene ring of the phthalimide group.

Table 1: Chemical and Physical Properties of Faltan-d4 and Folpet



Property	Faltan-d4	Folpet (Faltan)
Chemical Formula	C ₉ D ₄ Cl ₃ NO ₂ S	C ₉ H ₄ Cl ₃ NO ₂ S
Molecular Weight	300.58 g/mol	296.6 g/mol
CAS Number	1327204-12-5	133-07-3
Appearance	White to off-white solid	White crystals
SMILES	CIC(CI) (CI)SN1C(C2=C([2H])C([2H])= C([2H])C([2H])=C2C1=O)=O	C1=CC=C2C(=C1)C(=O)N(C2 =O)SC(CI)(CI)CI
Solubility	Insoluble in water; soluble in organic solvents such as acetone and methanol.	Insoluble in water

Mechanism of Action

The fungicidal activity of Folpet, and by extension **Faltan-d4**, is attributed to its reaction with thiol groups present in the amino acids and enzymes of fungal cells. This interaction disrupts cellular respiration and other vital metabolic processes, ultimately leading to cell death.

The proposed mechanism involves the cleavage of the sulfur-nitrogen bond in the Folpet molecule. This reaction releases thiophosgene (CSCl₂), a highly reactive intermediate. Thiophosgene readily reacts with sulfhydryl (-SH) groups in proteins and enzymes, leading to their inactivation.

Caption: Proposed mechanism of action of Folpet.

Metabolism

The metabolism of Folpet in biological systems proceeds through the hydrolysis of the trichloromethylthio group. The primary metabolites identified are phthalimide, phthalamic acid, and ultimately phthalic acid. These metabolites are generally considered to be less toxic than the parent compound.





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Caption: Metabolic degradation pathway of Folpet.

Toxicology

The toxicological profile of Folpet has been studied in various animal models. The acute toxicity is generally considered to be low.

Table 2: Acute Toxicity of Folpet

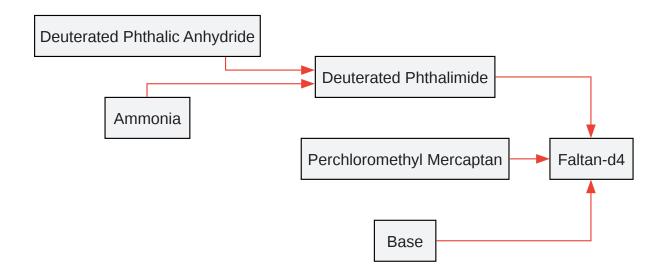
Species	Route	LD50	Reference
Rat	Oral	>10,000 mg/kg	
Rabbit	Dermal	>22,600 mg/kg	_

Experimental Protocols Synthesis of Faltan-d4 (General Approach)

A detailed, publicly available protocol for the synthesis of **Faltan-d4** is not readily found. However, a general approach for the synthesis of deuterated compounds involves the use of a deuterated precursor. In the case of **Faltan-d4**, this would likely involve the synthesis of deuterated phthalimide, followed by a reaction with perchloromethyl mercaptan.

Conceptual Workflow:





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Caption: Conceptual workflow for the synthesis of Faltan-d4.

Analytical Method for Folpet Quantification using Faltand4 as Internal Standard

This protocol outlines a general method for the quantification of Folpet in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Faltan-d4** as an internal standard.

- 1. Sample Preparation (QuEChERS Method)
- Homogenize 10 g of the sample with 10 mL of water.
- Add 10 mL of acetonitrile and 100 μL of Faltan-d4 internal standard solution (1 μg/mL).
- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the acetonitrile supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA and C18).



- Centrifuge, and filter the supernatant for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 μm).
- Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
- Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- MS Detection: Electrospray ionization (ESI) in positive mode.
- MRM Transitions:
 - Folpet: Monitor appropriate precursor and product ion transitions.
 - Faltan-d4: Monitor the corresponding mass-shifted transitions.
- 3. Method Validation
- Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-100 ng/mL) with a correlation coefficient (r²) > 0.99.
- Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 80-120%, and precision (relative standard deviation, RSD) should be <15%.

Table 3: Representative LC-MS/MS Method Validation Parameters



Parameter	Specification
Linearity (r²)	> 0.99
Limit of Detection (LOD)	Signal-to-noise ratio > 3
Limit of Quantification (LOQ)	Signal-to-noise ratio > 10
Accuracy (% Recovery)	80 - 120%
Precision (% RSD)	< 15%

Conclusion

Faltan-d4 is an essential analytical tool for the accurate and precise quantification of the fungicide Folpet. Its use as an internal standard in mass spectrometry-based methods helps to correct for matrix effects and variations in sample preparation, leading to more reliable data. Understanding the chemical properties, mechanism of action, and metabolism of Folpet is crucial for interpreting the results of studies utilizing **Faltan-d4**. The provided experimental protocols offer a foundation for the synthesis and analysis of this important labeled compound.

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